

# Theoretical studies on 3-(Bromomethyl)-5-methylisoxazole reactivity

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## Compound of Interest

**Compound Name:** 3-(Bromomethyl)-5-methylisoxazole

**Cat. No.:** B138441

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An In-Depth Technical Guide to the Theoretical and Practical Reactivity of **3-(Bromomethyl)-5-methylisoxazole**

## Foreword: Unlocking a Versatile Heterocyclic Building Block

In the landscape of modern medicinal and agricultural chemistry, the isoxazole scaffold is a privileged structure, appearing in nearly two dozen FDA-approved drugs and a host of advanced agrochemicals.<sup>[1]</sup> Its value lies in its unique electronic properties, metabolic stability, and ability to engage in specific biological interactions. Within this class of compounds, **3-(Bromomethyl)-5-methylisoxazole** stands out as a particularly versatile and reactive intermediate. The presence of the bromomethyl group provides a reactive handle, an electrophilic site primed for a variety of synthetic transformations, allowing for the strategic introduction of the isoxazole motif into larger, more complex molecular architectures.<sup>[1]</sup>

This guide moves beyond a simple recitation of reactions. It is designed for the practicing researcher, offering a deep dive into the why and how of this molecule's reactivity. We will explore its behavior through the dual lenses of experimental observation and theoretical computation, providing not just protocols, but a mechanistic and predictive understanding to empower your own research and development endeavors.

## Molecular Properties and Electronic Profile

To understand the reactivity of **3-(Bromomethyl)-5-methylisoxazole**, we must first consider its fundamental structure and electronic landscape. The isoxazole ring is an electron-deficient aromatic system due to the presence of two electronegative heteroatoms, nitrogen and oxygen. [1] This inherent electron deficiency influences the reactivity of its substituents.

- The 5-methyl group is a weak electron-donating group, which slightly activates the ring.
- The 3-(bromomethyl) group is electron-withdrawing, further deactivating the heterocyclic ring itself but, more importantly, establishing the C-Br bond as the primary site of reactivity.[1] The carbon of the bromomethyl group is highly electrophilic, making it an excellent target for nucleophiles.[2]

Property	Value	Source
CAS Number	130628-75-0	[3][4][5][6][7][8]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> BrNO	[3][4][5][7]
Molecular Weight	176.01 g/mol	[3][5][7]
Boiling Point	44°C (at 0.4 mmHg)	[8][9]
Density	~1.58 g/cm <sup>3</sup> (Predicted)	[8][9]
SMILES	CC1=CC(=NO1)CBr	[3]

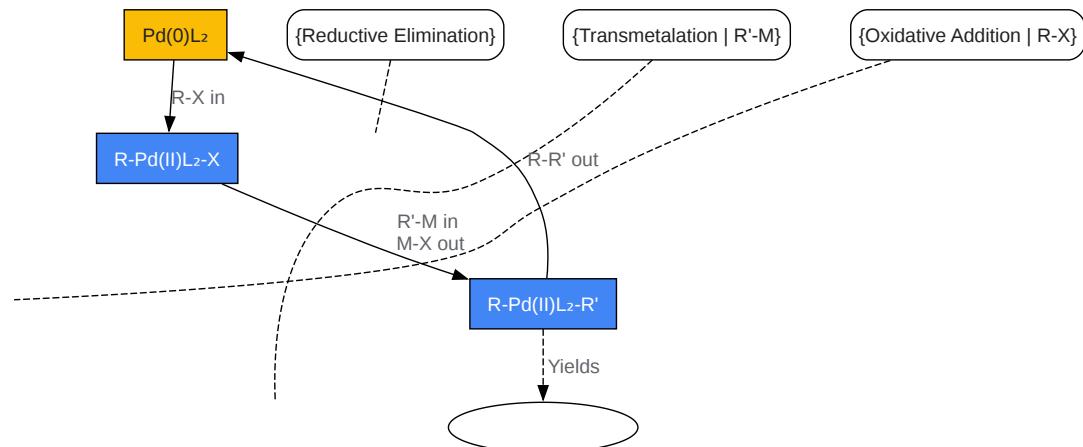
## The Cornerstone of Reactivity: Nucleophilic Substitution

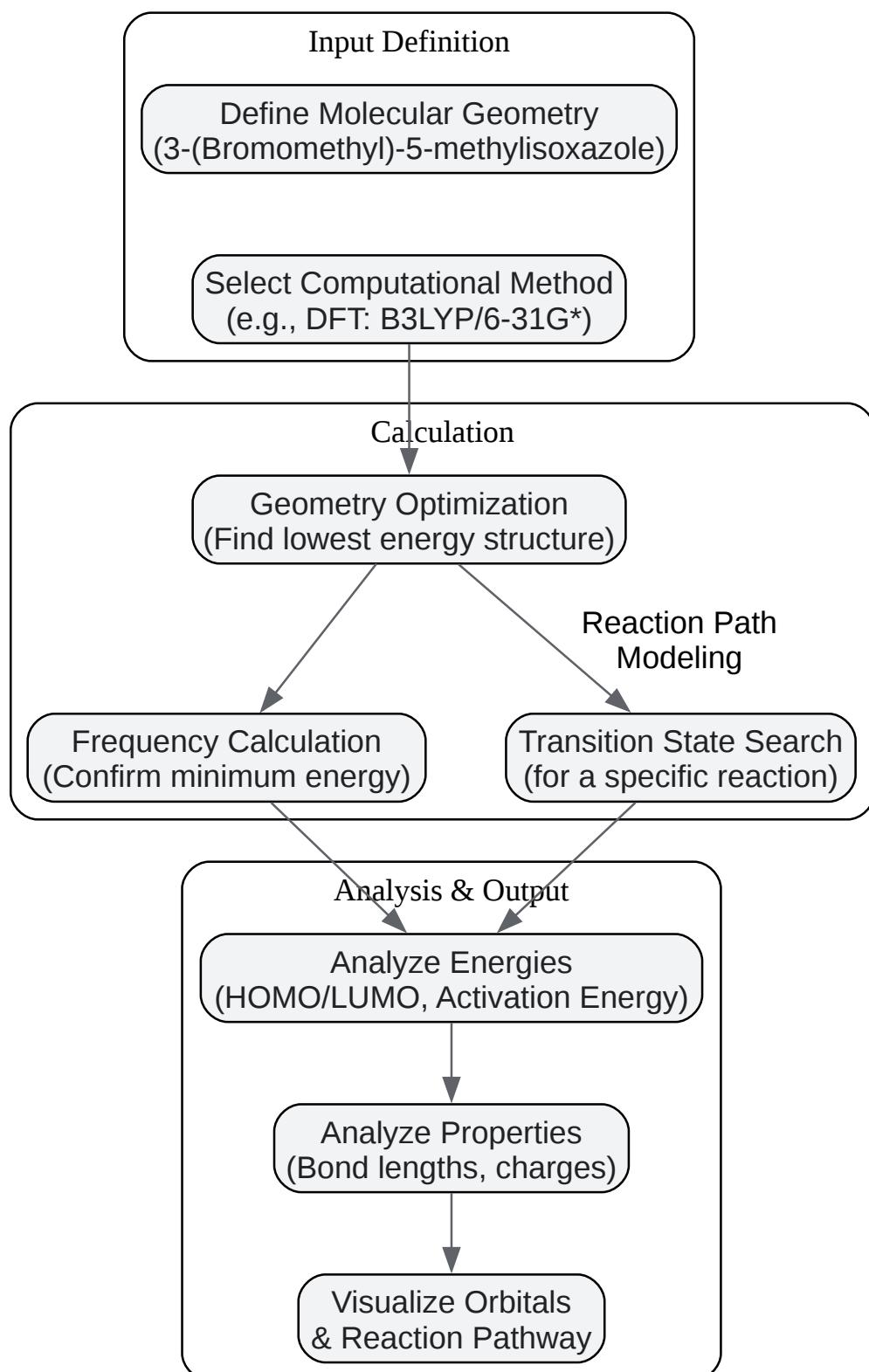
The most significant and widely exploited reaction pathway for **3-(Bromomethyl)-5-methylisoxazole** is the nucleophilic substitution of the bromide ion.[1] Given that the electrophilic carbon is a primary carbon, this reaction proceeds reliably and predictably via a bimolecular (SN<sub>2</sub>) mechanism.[1][2]

## The SN<sub>2</sub> Mechanism: A Concerted Dance

The SN<sub>2</sub> reaction is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon from the backside (180° to the leaving group), as the carbon-bromide

bond is simultaneously broken. This backside attack leads to an inversion of stereochemistry if the carbon were chiral.



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## Sources

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 3. 3-(Bromomethyl)-5-methylisoxazole | C5H6BrNO | CID 2776304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Bromomethyl)-5-methylisoxazole | 130628-75-0 [chemicalbook.com]
- 5. [chemscene.com](http://chemscene.com) [chemscene.com]
- 6. 130628-75-0|3-(Bromomethyl)-5-methylisoxazole|BLD Pharm [bldpharm.com]
- 7. 3-(Bromomethyl)-5-methylisoxazole, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. 3-(Bromomethyl)-5-methylisoxazole CAS#: 130628-75-0 [amp.chemicalbook.com]
- 9. 3-(Bromomethyl)-5-methylisoxazole CAS#: 130628-75-0 [m.chemicalbook.com]
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